molecular formula C10H9NO5 B8540156 4-Allyloxy-2-nitrobenzoic acid

4-Allyloxy-2-nitrobenzoic acid

Cat. No.: B8540156
M. Wt: 223.18 g/mol
InChI Key: YSRIOKBHJLCBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyloxy-2-nitrobenzoic acid (C 10 H 9 NO 5 ) is a nitrobenzoic acid derivative of interest in organic chemistry and biochemical research. The molecule features a planar structure, with the mean planes of the nitro, carboxyl, and allyloxy groups rotated by 8.1°, 7.9°, and 4.52°, respectively, from the plane of the benzene ring . This specific molecular architecture makes it a valuable compound for studying [3,3]-sigmatropic Claisen rearrangement reactions, which are key in understanding the enzyme-catalyzed rearrangement of chorismate to prephenate—a critical step in the biosynthesis of aromatic amino acids in plants, bacteria, and fungi . In its crystalline form, the compound forms centrosymmetrically related dimers through strong O—H···O hydrogen bonds between carboxyl groups . Researchers utilize this compound to systematically analyze the influence of electrostatic stabilization and intramolecular hydrogen bonding in these pericyclic rearrangements . With a molecular weight of 223.18 g/mol, it is typically supplied as a solid . This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-nitro-4-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H9NO5/c1-2-5-16-7-3-4-8(10(12)13)9(6-7)11(14)15/h2-4,6H,1,5H2,(H,12,13)

InChI Key

YSRIOKBHJLCBSA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Allyloxy 2 Nitrobenzoic Acid

Conventional Synthetic Routes and Their Mechanistic Underpinnings

Traditional methods for synthesizing 4-Allyloxy-2-nitrobenzoic acid typically involve a multi-step process, starting from readily available benzoic acid derivatives. The key steps include the regioselective introduction of a nitro group and the subsequent formation of an ether linkage.

A logical and common starting point for the synthesis of this compound is 4-hydroxybenzoic acid. The synthesis involves two primary transformations: electrophilic aromatic substitution to introduce the nitro group, followed by nucleophilic substitution to add the allyloxy moiety.

The nitration of 4-hydroxybenzoic acid is a critical step that dictates the final substitution pattern. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene (B151609) ring direct incoming electrophiles. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. Due to the powerful directing effect of the hydroxyl group, nitration is expected to occur at the positions ortho to it (positions 3 and 5). However, to achieve the desired 2-nitro substitution, the directing group effects must be carefully managed.

A plausible pathway starts with the nitration of 4-hydroxybenzoic acid. While nitration typically yields 4-hydroxy-3-nitrobenzoic acid, specific conditions can favor the formation of the 2-nitro isomer. For instance, a patented process for the synthesis of the 3-nitro isomer involves using 25-35% nitric acid at 20-40°C with finely divided 4-hydroxybenzoic acid. google.com Achieving the 2-nitro substitution would require overcoming the steric hindrance and electronic preference for the 3-position. Once the key intermediate, 4-hydroxy-2-nitrobenzoic acid, is formed, it can be carried forward to the next step.

An alternative conventional approach begins with a pre-functionalized nitrobenzoic acid scaffold, specifically 4-hydroxy-2-nitrobenzoic acid. This compound is available as a research chemical (CAS No. 74230-08-3) and serves as a direct precursor to the final product. chemshuttle.comchemicalbook.com This approach bypasses the challenges of regioselective nitration of 4-hydroxybenzoic acid.

The synthetic problem is then reduced to the selective functionalization of the hydroxyl group without interfering with the nitro or carboxylic acid moieties. The acidity of the phenolic proton makes the hydroxyl group a prime target for nucleophilic reactions.

The most established method for introducing the allyloxy group onto a phenolic hydroxyl group is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.pub

The process involves two main steps:

Deprotonation: The phenolic hydroxyl group of 4-hydroxy-2-nitrobenzoic acid is deprotonated by a base to form a more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH).

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (typically allyl bromide or allyl chloride). This attack displaces the halide leaving group, forming the C-O ether bond and yielding this compound. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophile. byjus.com The reaction temperature is generally kept moderate, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate without promoting side reactions. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenolic Compounds
Starting MaterialAllylating AgentBaseSolventTemperatureYieldReference
4-Nitrophenol (B140041)Allyl bromideK₂CO₃AcetoneReflux83%Analogous reaction
5-Nitrosalicylic acidAllyl bromideK₂CO₃AcetoneRefluxNot specifiedAnalogous reaction
Phenol (B47542)Allyl bromideNaOHDichloromethane (B109758)/Water25°C>99% (conversion)Analogous reaction acs.org

Modern and Sustainable Synthesis Approaches

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient processes. These principles are applicable to the synthesis of this compound, focusing on greener reaction conditions and the use of catalysts to improve reaction rates and selectivity.

Green chemistry seeks to minimize the environmental impact of chemical processes. chemicalbook.com For the synthesis of this compound, several green strategies can be envisioned:

Greener Oxidation/Nitration: Traditional nitration methods often use strong acids like sulfuric acid, leading to corrosive and hazardous waste streams. Modern approaches investigate greener alternatives. For instance, the aerobic oxidation of o-nitrotoluene using biomimetic iron porphyrin catalysts in aqueous ethanol (B145695) has been reported as a green route to o-nitrobenzoic acid. researchgate.net Another approach involves using mixtures of HNO₃/Ac₂O, which can offer high selectivity and easier rate control. researchgate.net

Alternative Solvents: The use of hazardous organic solvents like DMF can be replaced with greener alternatives. Reactions in water or solvent-less conditions are highly desirable. asianpubs.org For the allylation step, performing the reaction in a biphasic system with a recyclable catalyst can reduce solvent usage.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. asianpubs.org

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies and higher efficiency. For the synthesis of this compound, catalytic methods are particularly relevant for the etherification step.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly improved by using a phase-transfer catalyst. This is especially useful when the phenoxide is in an aqueous phase (e.g., formed with NaOH) and the allyl halide is in an organic phase. researchgate.net The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the allyl halide. acs.orgresearchgate.net

The mechanism involves the formation of an ion pair between the quaternary ammonium cation (Q⁺) and the phenoxide anion (ArO⁻). This lipophilic ion pair (Q⁺ArO⁻) can migrate across the phase boundary into the organic phase to react with the alkyl halide (R-X). This technique often leads to faster reaction rates, milder reaction conditions, and eliminates the need for anhydrous solvents. tandfonline.com Continuous flow systems using PTC have also been developed, offering enhanced efficiency and safety. researchgate.net

Other Catalytic Methods: Research into O-allylation has also explored the use of metal catalysts. For example, a recyclable Cu(I)-exchanged porous material has been shown to effectively catalyze the O-allylation of phenol derivatives without the need for an external ligand. researchgate.net While not yet specifically reported for 4-hydroxy-2-nitrobenzoic acid, such catalytic systems represent a modern approach to forming the allyloxy moiety.

Table 2: Catalytic Approaches for O-Alkylation of Phenols
SubstrateAlkylating AgentCatalyst SystemConditionsKey FindingReference
PhenolAllyl bromideTetrabutylammonium bromide (PTC)Biphasic (DCM/Water), 25°CHigh conversion under mild conditions acs.org
Substituted PhenolsAlkyl halidesTetrabutylammonium bromide (PTC)Continuous flow, biphasicHigh yields in very short reaction times researchgate.net
p-AminophenolAlkyl chloridesAliquat 336 (PTC) / NaOHSolvent-free, 60°CHighly selective mono-O-alkylation tandfonline.com
Phenol derivativesAllyl bromideCu(I)-exchanged porous materialAcetonitrile, 80°CRecyclable, ligand-free catalyst with excellent yields researchgate.net

Solvent-Free and Alternative Solvent Methodologies

The pursuit of greener and more efficient chemical processes has led to the exploration of solvent-free and alternative solvent systems for the synthesis of compounds like this compound.

Solvent-Free (Neat) Conditions: Performing reactions without a solvent, known as neat or solvent-free conditions, can offer significant advantages, including reduced waste, lower costs, and sometimes, accelerated reaction rates. acsgcipr.org For reactions involving solid reactants, mechanochemical methods such as grinding or ball-milling can be employed to facilitate the reaction. In the context of the allylation of phenolic compounds, solvent-free conditions are often coupled with a solid base and a phase transfer catalyst to enable the reaction. While specific studies detailing a solvent-free synthesis for this compound are not prevalent, research on analogous systems, such as the L-prolinethioamide-catalyzed aldol (B89426) reaction with 4-nitrobenzaldehyde, has demonstrated high yields (up to 99%) under solvent-free conditions, highlighting the potential of this approach. researchgate.net

Alternative Solvents: The choice of solvent can significantly impact reaction outcomes. Traditional syntheses of allyloxy derivatives often use polar aprotic solvents like acetone or dimethylformamide (DMF). However, research into more environmentally benign solvents is ongoing. Acetonitrile, for example, has been identified as a greener alternative to solvents like benzene or dichloromethane for oxidative coupling reactions, providing a good balance between reactant conversion and reaction selectivity. scielo.br The use of ionic liquids or deep eutectic solvents also represents a promising, though less documented, avenue for the synthesis of this compound. These alternative solvents can enhance reaction rates and facilitate product separation. dokumen.pub

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key areas of focus include the use of catalysts and the control of selectivity.

Role of Radical Initiators in Synthetic Transformations

Radical initiators are compounds that generate radical species and are fundamental in initiating radical chain reactions. numberanalytics.com Common examples include azo compounds like azobisisobutyronitrile (AIBN) and peroxides. google.com While the standard synthesis of this compound via Williamson ether synthesis is an ionic (nucleophilic substitution) process, radical pathways can be relevant in alternative synthetic routes or side reactions.

For instance, a patented method for the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene explicitly uses a radical initiator (like AIBN or cyclohexanone (B45756) peroxide) in conjunction with a phase transfer catalyst to improve the yield of the oxidation reaction. google.com This demonstrates that radical initiators can play a crucial role in functionalizing precursors to the nitrobenzoic acid core. However, their direct application in the allylation step of 4-hydroxy-2-nitrobenzoic acid is not a standard procedure and would represent a significant departure from the established nucleophilic substitution mechanism.

Application of Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). operachem.comscribd.com This is particularly relevant for the synthesis of this compound, which typically involves the reaction of a salt of 4-hydroxy-2-nitrobenzoic acid (solid or aqueous phase) with an allyl halide (organic phase).

A phase transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, transports the phenoxide anion from the solid/aqueous phase into the organic phase where it can react with the allyl halide. operachem.comprinceton.edunih.gov This process enhances the reaction rate, allows for milder reaction conditions, and can improve yields by increasing the effective concentration of the nucleophile in the organic phase. acsgcipr.org The efficiency of PTC can be influenced by several factors, including the structure of the catalyst, the solvent system, and the degree of agitation. princeton.edu The use of PTC in conjunction with a radical initiator has also been shown to significantly improve yields in the synthesis of related nitrobenzoic acids. google.com

Table 1: Effect of Phase Transfer Catalyst and Initiator on a Related Synthesis
Radical InitiatorPhase Transfer CatalystYield (%)Reference
AzobisisobutyronitrileCetyltrimethylammonium bromide60.4 google.com
Cyclohexanone peroxideCetyltrimethylammonium chloride67.9 google.com

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the synthesis of this compound from 4-hydroxy-2-nitrobenzoic acid, the primary regioselective challenge is O-allylation versus potential C-allylation. O-allylation, the desired pathway, occurs on the phenolic oxygen. C-allylation, where the allyl group attaches directly to the aromatic ring, can occur as a competing side reaction, particularly under harsh conditions or through a Claisen rearrangement of the initially formed allyl ether at high temperatures. The choice of a suitable base and solvent system under controlled temperatures is critical to favor the thermodynamically stable O-allylated product. The use of polar aprotic solvents and a non-nucleophilic base at moderate temperatures generally ensures high regioselectivity for O-allylation.

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. In the direct synthesis of this compound, the product itself is achiral, meaning it does not have stereocenters. Therefore, stereoselectivity is not a primary concern for this specific transformation. However, stereoselectivity becomes highly relevant in more complex syntheses where this compound might be used as a starting material or intermediate. For example, in Mitsunobu reactions involving chiral alcohols, complete inversion of stereochemistry is often observed, a testament to the high stereoselectivity of the reaction. mdpi.com Similarly, asymmetric phase-transfer catalysis (APTC) can be used to generate enantioenriched products when the substrate is prochiral. core.ac.uk While not directly applicable to the synthesis of the target compound itself, these principles are crucial in the broader context of its potential applications in synthesizing complex, chiral molecules. gla.ac.ukuniovi.es

Chemical Reactivity and Mechanistic Investigations of 4 Allyloxy 2 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that serves as a primary site for transformations such as esterification, amidation, and conversion to more reactive derivatives like acid halides. The presence of the ortho-nitro group increases the acidity of the carboxylic acid through a powerful electron-withdrawing inductive effect, which facilitates many of these reactions by stabilizing the resulting carboxylate anion. libretexts.orgopenstax.org

Esterification of 4-Allyloxy-2-nitrobenzoic acid can be achieved through several standard synthetic methodologies. These reactions involve the replacement of the acidic proton of the carboxyl group with an alkyl or aryl group.

Acid-Catalyzed Esterification: Direct reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) can produce the corresponding ester. This equilibrium-driven process often requires the removal of water to achieve high yields. google.com

Reaction with Alkyl Halides: While less common for direct esterification, the carboxylate salt of the acid can be reacted with an alkyl halide to form the ester.

Coupling Agent-Mediated Esterification: More modern and often milder methods utilize coupling agents. For instance, the reaction of a closely related compound, 4-(allyloxy)benzoic acid, with 4-nitrophenol (B140041) is facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method is highly efficient for forming esters from carboxylic acids and alcohols under mild conditions.

Below is a table summarizing common conditions for the esterification of substituted benzoic acids.

MethodReagentsSolventConditionsYield
DCC/DMAP CouplingAlcohol, DCC (1.1 eq), DMAP (0.1 eq)THF or DCM0°C to room temp, 4hHigh (e.g., 85% for a related compound rsc.org)
Acid CatalysisAlcohol (excess), H₂SO₄ (catalytic)TolueneReflux with water removalGood to High
From Acid ChlorideAlcohol, Pyridine or Et₃NDCM0°C to room tempVery High

Data is representative of general methods for substituted benzoic acids.

The synthesis of amides from this compound involves the formation of a new bond between the carbonyl carbon and a nitrogen atom from an amine. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid.

The most common strategy involves a two-step process:

Activation of the Carboxylic Acid: The acid is first converted into a more reactive intermediate. This can be the corresponding acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like DCC or TBTU). researchgate.netlibretexts.org

Reaction with Amine: The activated intermediate is then treated with a primary or secondary amine to form the amide bond. The reaction is typically rapid and high-yielding.

The table below outlines typical conditions for amidation reactions.

Activation MethodReagentsSolventConditions
Via Acid Chloride1. SOCl₂ or (COCl)₂2. Amine, Base (e.g., Pyridine)DCM or THFRoom Temperature
DCC CouplingAmine, DCCDCM0°C to Room Temperature
TBTU CouplingAmine, TBTU, DIPEADMF or DCMRoom Temperature

Conditions are based on standard protocols for carboxylic acid amidation.

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis.

Acid Halides: The conversion of this compound to its corresponding acid chloride, 4-allyloxy-2-nitrobenzoyl chloride, is readily accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often used in an inert solvent or neat. libretexts.orgyoutube.com The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases. youtube.com Oxalyl chloride, sometimes with a catalytic amount of DMF, is another effective reagent. researchgate.net A procedure for a similar compound, 4-(allyloxy)benzoic acid, involves heating with thionyl chloride at 60°C to ensure complete reaction, affording the acid chloride in high yield. researchgate.net

Anhydrides: Symmetric anhydrides can be prepared by reacting two equivalents of the carboxylic acid with a dehydrating agent. A more common route to either symmetric or mixed anhydrides involves the reaction of an acid chloride with a carboxylate salt. For instance, 4-allyloxy-2-nitrobenzoyl chloride could be reacted with sodium 4-allyloxy-2-nitrobenzoate to yield the corresponding symmetric anhydride.

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.org It is also readily transformed into other nitrogen-containing functional groups, most notably amines.

The reduction of the aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating, ortho-, para-directing amino group. Several methods are available for this reduction.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is highly effective. However, this method carries the risk of simultaneously reducing the double bond of the allyl group. Using catalysts like Raney Nickel may offer better chemoselectivity under controlled conditions.

Metal-Acid Systems: A classic and reliable method involves the use of an active metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). These conditions are generally chemoselective for the nitro group, leaving the allyl group intact.

The following table summarizes common reagents for the reduction of aromatic nitro compounds.

ReagentConditionsSelectivity Notes
H₂, Pd/CMethanol or Ethanol (B145695) solvent, room tempHighly efficient; may also reduce the C=C bond of the allyl group.
Fe, HClAqueous ethanol, refluxClassic method, generally selective for the nitro group.
SnCl₂·2H₂OEthanol, refluxMild conditions, good for sensitive substrates.
Zn, CH₃COOHAcetic acid solventMild method for reducing nitro groups.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from electrophilic aromatic substitution and requires specific conditions. openstax.org

The mechanism proceeds via an addition-elimination pathway. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org The aromaticity is then restored by the departure of the leaving group. chemistrysteps.com

For an SNAr reaction to occur, two main criteria must be met:

The aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group). chemistrysteps.com

There must be a good leaving group (typically a halide) on the ring.

Crucially, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. openstax.orglibretexts.org

In the case of this compound, the molecule contains a strong activating group (the -NO₂ at position 2). This nitro group would strongly activate positions ortho (position 3) and para (position 5) to it for nucleophilic attack. However, the molecule lacks a suitable leaving group at any of these activated positions (positions 3 and 5 are substituted with hydrogen). The allyloxy group is at position 4, which is meta to the nitro group and therefore not electronically activated for SNAr. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Reactions of the Allyloxy Moiety

The allyloxy group attached to the aromatic ring of this compound is a versatile functional group. Its reactivity is primarily centered around the terminal double bond and the allylic position, making it susceptible to a variety of transformations, including pericyclic rearrangements, oxidations, and addition reactions.

Claisen Rearrangements and Related Pericyclic Reactions

The Claisen rearrangement is a powerful, thermally-driven, intramolecular reaction for forming carbon-carbon bonds. wikipedia.org As an aromatic allyl ether, this compound can undergo this clockss.orgclockss.org-sigmatropic rearrangement. The reaction is a concerted pericyclic process that proceeds through a highly ordered, cyclic transition state. wikipedia.orgquora.com

The mechanism involves the migration of the allyl group from the oxygen atom to the ortho-position (C3) of the benzene (B151609) ring. quora.com This initially forms a non-aromatic cyclohexadienone intermediate. masterorganicchemistry.com To regain the stability of the aromatic system, this intermediate undergoes a rapid tautomerization (enolization), yielding the final product, 3-Allyl-4-hydroxy-2-nitrobenzoic acid. quora.comorganic-chemistry.org The entire process is intramolecular, a fact confirmed by crossover experiments which show no intermolecular product formation. wikipedia.org The reaction is typically exothermic, driven by the formation of a stable carbonyl group in the intermediate before rearomatization. wikipedia.org Such rearrangements are significant in synthetic chemistry and are observed in biological systems, for instance, in the enzyme-catalyzed conversion of chorismate to prephenate. masterorganicchemistry.comnih.gov

Reaction Reactant Conditions Product Mechanism Type
Aromatic Claisen RearrangementThis compoundThermal (Heating)3-Allyl-4-hydroxy-2-nitrobenzoic acid clockss.orgclockss.org-Sigmatropic Rearrangement

Oxidation of the Allyl Group

The allyl group is susceptible to oxidation at two key sites: the carbon-carbon double bond and the allylic C-H bonds. wikipedia.org The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more reactive towards oxidation. wikipedia.org

Different oxidizing agents can yield distinct products. For instance, reagents like selenium dioxide are known to oxidize the allylic position to afford an allylic alcohol. wikipedia.org Other conditions, such as using a copper-aluminum mixed oxide catalyst with a hydroperoxide, can lead to the formation of allylic esters. organic-chemistry.org Stronger oxidizing agents, such as ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄), can cleave the double bond entirely, yielding aldehydes or carboxylic acids depending on the reaction conditions. The specific outcome of the oxidation is highly dependent on the chosen reagent and reaction parameters.

Oxidizing Agent/System Target Site Typical Product Functional Group Reference Example
Selenium Dioxide (SeO₂)Allylic C-HAllylic AlcoholConversion of alkenes to allylic alcohols. wikipedia.org
Strontium Manganate (SrMnO₄)Allylic C-Hα,β-Unsaturated CarbonylSelective oxidation of allylic alcohols. semanticscholar.org
Pd(OAc)₂ / Ligand / O₂Allylic C-HAllylic Ester (Acetoxylation)Linear allylic acetoxylation of terminal alkenes. organic-chemistry.org
Ozone (O₃), then Zn/H₂OC=C Double BondAldehyd / KetoneOzonolysis
Potassium Permanganate (KMnO₄)C=C Double BondCarboxylic Acid / Ketone (or Diol)Cleavage or Dihydroxylation

Electrophilic and Radical Additions to the Double Bond

The electron-rich π-bond of the allyl group readily participates in addition reactions with both electrophiles and radicals.

Electrophilic Addition: This reaction is a two-step process initiated by the attack of the π electrons on an electrophile (E⁺). ksu.edu.salibretexts.org This forms a carbocation intermediate at the more substituted carbon, in accordance with Markovnikov's rule. msu.edu In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. libretexts.org Common electrophilic reagents include hydrogen halides (e.g., HBr, HCl) and halogens (Br₂, Cl₂). msu.edu The reaction with halogens proceeds through a cyclic halonium ion intermediate. bhu.ac.in

Radical Addition: In the presence of peroxides (ROOR) and heat or UV light, the addition of HBr proceeds via a free-radical mechanism. masterorganicchemistry.com This pathway leads to the "anti-Markovnikov" product, where the bromine atom adds to the less substituted carbon of the double bond. masterorganicchemistry.com The mechanism involves three main stages:

Initiation: Homolytic cleavage of the weak O-O bond in the peroxide generates alkoxy radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical (Br•). masterorganicchemistry.com

Propagation: The bromine radical adds to the double bond to form the more stable (secondary) carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical to continue the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when two radicals combine.

Reagent Conditions Mechanism Regioselectivity Product on Allyl Group
HBrNo peroxidesElectrophilic AdditionMarkovnikov2-Bromopropyl group
Br₂ in CCl₄DarkElectrophilic AdditionN/A (vicinal)2,3-Dibromopropyl group
HBr, ROORHeat or UV lightRadical AdditionAnti-Markovnikov3-Bromopropyl group
BH₃, then H₂O₂, NaOHN/AHydroboration-OxidationAnti-Markovnikov3-Hydroxypropyl group

Complex Multi-component Reactions and Cascade Sequences

The functional groups within this compound offer the potential for its inclusion in more complex synthetic strategies, such as multi-component reactions (MCRs) and cascade sequences. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.netnih.gov Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next.

A relevant example of a cascade sequence is the silver-catalyzed radical cyclization of structurally similar 2-(allyloxy)arylaldehydes with cyclopropanols. rsc.org In a hypothetical analogous reaction involving a derivative of this compound, a radical could be generated that adds to a suitable reaction partner. This could be followed by an intramolecular radical addition to the allyl group's double bond, leading to a 6-endo-trig cyclization. The resulting radical intermediate could then be trapped to form a complex, substituted chroman-4-one derivative. rsc.org Such sequences are synthetically valuable as they can rapidly build molecular complexity from simple starting materials in a single operation.

Reaction Type Key Steps Potential Product Class
Radical Cascade Cyclization1. Intermolecular radical addition. 2. Intramolecular radical cyclization onto the allyl double bond. 3. Radical trapping/termination.Substituted Chromanones

Structural Modifications and Derivatization Strategies of 4 Allyloxy 2 Nitrobenzoic Acid

Synthesis of Functionalized 4-Allyloxy-2-nitrobenzoic Acid Derivatives

Derivatization of the this compound core involves strategic chemical transformations to introduce new functional groups or build more complex molecular architectures. These modifications can be achieved by targeting the aromatic ring or utilizing the reactivity of the existing carboxylic acid and nitro groups.

Halogenated Analogues

The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its electronic properties and biological activity. While direct halogenation of the title compound is not widely documented, analogous syntheses provide a clear pathway. A common strategy involves a two-step process of halogenation followed by nitration. For instance, in the synthesis of related nitro-halogenated compounds, an aromatic precursor is first halogenated using reagents like N-chlorosuccinimide (NCS) or a combination of hydrobromic acid and hydrogen peroxide (HBr/H₂O₂). The resulting halogenated intermediate is then subjected to nitration with a mixture of nitric acid and sulfuric acid to introduce the nitro group, yielding the final product. nih.gov This approach allows for regioselective control over the substitution pattern.

Alkylated and Arylated Derivatives

Modern cross-coupling reactions offer powerful tools for creating carbon-carbon bonds, enabling the synthesis of alkylated and arylated nitroaromatic compounds. The Suzuki-Miyaura coupling, for example, has been successfully applied to nitroarenes, treating the nitro group as a pseudo-halide leaving group. nih.govmdpi.com Using a palladium catalyst, often with a bulky biarylphosphine ligand like BrettPhos, nitroarenes can be coupled with arylboronic acids to form biaryl structures. nih.govmdpi.com This denitrative coupling protocol has expanded the utility of nitroarenes as electrophiles in various bond-forming reactions. nih.gov

Furthermore, direct arylation methods allow for the coupling of nitrobenzenes with aryl halides, often demonstrating high ortho regioselectivity. researchgate.net For the synthesis of diarylamines, copper-catalyzed reductive cross-coupling reactions of nitroarenes with aryl boronic acids have been developed, providing an alternative to traditional palladium-catalyzed methods. nih.govorganic-chemistry.org These strategies could be adapted to a pre-existing halogenated version of this compound to introduce new aryl or alkyl groups.

Incorporation into Heterocyclic Systems

The 2-nitrobenzoic acid moiety is a valuable precursor for the synthesis of N-heterocycles, particularly quinazolines and their derivatives, which are known for their wide range of pharmacological activities. nih.govopenmedicinalchemistryjournal.com The general synthetic route involves the reduction of the nitro group to an amine, followed by cyclization. For instance, 2-nitrobenzamides can be treated with a reducing agent like sodium dithionite (B78146) in the presence of an aldehyde. organic-chemistry.org The in situ reduction of the nitro group to an amine is followed by condensation with the aldehyde and subsequent oxidative cyclization to yield quinazolin-4(3H)-ones. organic-chemistry.org

The 2-nitro group can also participate in more complex tandem reactions. Base-catalyzed rearrangement of 2H-indazole 1-oxides, which can be prepared from 2-nitrobenzenesulfonyl derivatives, yields high-purity quinazolines. nih.gov The presence of an electron-withdrawing nitro group has been shown to accelerate this rearrangement. nih.gov Such cyclization strategies transform the benzoic acid scaffold into fused bicyclic systems, significantly increasing molecular complexity. researchgate.netnih.govnih.gov

Exploration of Analogous Nitrobenzoic Acid Scaffolds

Investigating isomers and more complex substituted nitrobenzoic acids provides insight into how substituent placement and density affect chemical properties and reactivity.

Positional Isomers of Allyloxy-nitrobenzoic Acid

The synthesis and characterization of positional isomers, such as 2-Allyloxy-5-nitrobenzoic acid, offer a comparative study of substituent effects. This isomer can be synthesized from 5-nitrosalicylic acid. nih.gov The procedure involves the reaction of 5-nitrosalicylic acid with allyl bromide in the presence of potassium carbonate in dry acetone (B3395972). nih.gov The mixture is refluxed, and after workup, the desired 2-Allyloxy-5-nitrobenzoic acid is obtained. nih.gov X-ray crystal structure analysis of this compound reveals that the nitro, carboxyl, and allyloxy groups are deviated from the plane of the phenyl ring, and bond lengths within the aromatic ring are influenced by both electronic effects and steric strain from the ortho-substituents. nih.gov

Di- and Tri-substituted Nitrobenzoic Acid Derivatives

The synthesis of nitrobenzoic acids with multiple substituents demonstrates the versatility of nitration and derivatization reactions. For example, 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be produced from 4,5-dimethoxy-2-nitrobenzoic acid by reacting it with a strong base like sodium hydroxide (B78521), which selectively demethylates the methoxy (B1213986) group ortho to the nitro group. google.com

Another example is the synthesis of 2-nitro-3-methylbenzoic acid, which is achieved through the direct nitration of m-toluic acid. By carefully controlling the reaction temperature at low levels (-30 to -15 °C), the nitration can proceed with high conversion and selectivity for the desired product.

These examples of derivatization and exploration of analogous scaffolds highlight the chemical tractability of the nitrobenzoic acid core, allowing for the generation of a diverse library of compounds for further investigation.

Derivatives with Different Ether Linkages

The ether linkage at the C-4 position of the this compound scaffold presents a prime site for structural modification. By replacing the allyl group with various other alkyl, aryl, or substituted alkyl moieties, a diverse library of derivatives can be generated. These modifications are instrumental in systematically altering the physicochemical properties of the parent molecule, such as lipophilicity, steric bulk, and electronic characteristics.

Research and chemical synthesis have led to the development of several analogs where the allyloxy group is substituted. Common modifications include the introduction of simpler alkyl ethers, such as methoxy and ethoxy groups, as well as larger, more complex groups like the benzyloxy moiety. The synthesis of these derivatives often involves the reaction of a 4-hydroxy-2-nitrobenzoic acid precursor with an appropriate alkyl or benzyl (B1604629) halide under basic conditions. For instance, the synthesis of 4-methoxy-2-nitrobenzoic acid can be achieved through the oxidation of 4-methyl-3-nitroanisole. chemicalbook.com Similarly, a benzyloxy derivative, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, has been synthesized from its corresponding benzaldehyde (B42025) precursor via oxidation with potassium permanganate (B83412). chemicalbook.com

Below is a table summarizing key derivatives of this compound with modified ether linkages.

Derivative NameEther GroupMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Methoxy-2-nitrobenzoic acidMethoxy (-OCH₃)C₈H₇NO₅197.1433844-21-2
4-Ethoxy-2-nitrobenzoic acidEthoxy (-OCH₂CH₃)C₉H₉NO₅211.17103440-98-8
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid*Benzyloxy (-OCH₂C₆H₅)C₁₅H₁₃NO₆303.2760547-92-4

*Note: This is a derivative with an additional methoxy group at the C-5 position.

Structure-Reactivity and Structure-Property Relationships in Derivatives

Structure-Reactivity Relationships:

Aromatic Ring Reactivity: The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is heavily dictated by the directing effects of the existing substituents. Both the carboxylic acid and the nitro group are deactivating and meta-directing groups. chemicalbook.comwikipedia.org The ether linkage, being an alkoxy group, is an activating, ortho-, para-directing group. learncbse.in In this arrangement, the positions ortho to the ether group (C-3 and C-5) are activated. However, the strong deactivating effects of the nitro and carboxyl groups generally render the ring electron-deficient and less susceptible to electrophilic attack.

Structure-Property Relationships:

Molecular Geometry and Conformation: The presence of multiple substituents on the benzene ring, particularly the ortho-substituents, can introduce steric strain that affects the molecule's planarity. In a related compound, 2-allyloxy-5-nitrobenzoic acid, crystallographic studies revealed that the nitro, carboxyl, and allyloxy groups are rotated out of the plane of the benzene ring. nih.gov This ortho-substitution also influences bond lengths within the aromatic ring. nih.gov Similar distortions are expected in this compound and its derivatives, which can impact crystal packing and intermolecular interactions.

Physicochemical Properties: Altering the ether linkage directly modifies key physical properties.

Lipophilicity: Replacing the allyl group with smaller alkyl chains like methyl or ethyl groups decreases the molecule's lipophilicity (hydrophobicity). Conversely, introducing a larger, more nonpolar group like a benzyl group would significantly increase lipophilicity.

Molecular Weight and Melting Point: As the size of the substituent on the ether oxygen increases, so does the molecular weight. This generally correlates with an increase in melting point due to stronger van der Waals forces and potentially more efficient crystal packing. For example, 4-methoxy-2-nitrobenzoic acid has a reported melting point of 196.5-200.5 °C. sigmaaldrich.com

Solubility: Changes in lipophilicity and crystal lattice energy (related to melting point) will affect the solubility of the derivatives in various solvents. Increased lipophilicity from larger alkyl or aryl ether groups would typically decrease solubility in polar solvents like water and increase it in nonpolar organic solvents. chemicalbook.com

These relationships are fundamental in medicinal chemistry and materials science, where tuning the structure of a molecule is essential for optimizing its function and properties for a specific application. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity and environment of each atom can be determined.

¹H NMR for Proton Environments and Allyl Group Analysis

The ¹H NMR spectrum of 4-Allyloxy-2-nitrobenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the protons of the allyl group, and the carboxylic acid proton.

Aromatic Region : The benzene (B151609) ring has three protons. The nitro group at the C2 position is strongly electron-withdrawing, while the allyloxy group at C4 is electron-donating. This substitution pattern leads to a predictable set of signals. The proton at C3 (ortho to both nitro and allyloxy groups) would appear as a doublet. The proton at C5 (ortho to the allyloxy group and meta to the nitro group) would likely appear as a doublet of doublets. The proton at C6 (meta to the allyloxy group and ortho to the carboxyl group) would also be a doublet.

Allyl Group : The allyl group (-OCH₂-CH=CH₂) gives rise to a characteristic set of signals. The methylene protons (-OCH₂-) adjacent to the oxygen atom would appear as a doublet of triplets. The vinylic proton (-CH=) would be a multiplet, specifically a doublet of triplets of triplets, due to coupling with both the terminal vinyl protons and the methylene protons. The two terminal vinylic protons (=CH₂) would be distinct, one appearing as a doublet of triplets (trans) and the other as a doublet of triplets (cis).

Carboxylic Acid Proton : The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
COOH > 10.0 br s
Ar-H (C6) ~8.0 d
Ar-H (C3) ~7.5 d
Ar-H (C5) ~7.3 dd
-OCH₂- ~4.7 dt
-CH= ~6.0 m
=CH₂ (trans) ~5.4 dq

d: doublet, dd: doublet of doublets, dt: doublet of triplets, m: multiplet, dq: doublet of quartets, br s: broad singlet

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons : The six carbons of the benzene ring will have distinct chemical shifts influenced by the attached functional groups. The carbon bearing the carboxyl group (C1) and the nitro group (C2) will be shifted downfield. The carbon attached to the electron-donating allyloxy group (C4) will be shifted upfield compared to unsubstituted benzene.

Allyl Group Carbons : The three carbons of the allyl group will have characteristic shifts. The methylene carbon (-OCH₂-) will be in the range of 65-70 ppm. The internal vinylic carbon (-CH=) will be around 130-135 ppm, and the terminal vinylic carbon (=CH₂) will be around 115-120 ppm.

Carboxyl Carbon : The carbon of the carboxyl group (C=O) will appear significantly downfield, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl) ~167
C4 (Ar-C-O) ~162
C2 (Ar-C-NO₂) ~149
C6 (Ar-C) ~132
-CH= (Allyl) ~132
C1 (Ar-C-COOH) ~129
C5 (Ar-C) ~118
=CH₂ (Allyl) ~118
C3 (Ar-C) ~108

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. It would confirm the connectivity within the allyl group, showing correlations between the -OCH₂-, -CH=, and =CH₂ protons. It would also show correlations between adjacent aromatic protons, such as between H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for C3, C5, C6, and the three carbons of the allyl group based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. Key correlations would include:

From the methylene protons (-OCH₂-) of the allyl group to the C4 of the aromatic ring, confirming the position of the ether linkage.

From the aromatic proton H3 to carbons C1, C2, C4, and C5.

From the aromatic proton H6 to the carboxyl carbon (C=O), confirming the ortho relationship.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Analysis of Carboxyl, Nitro, and Allyl Functional Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Carboxyl Group : A very broad absorption band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹, corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. The C=O stretching vibration will give a strong, sharp peak around 1700-1725 cm⁻¹.

Nitro Group : The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1345-1385 cm⁻¹.

Allyl Group : The C=C stretching of the allyl group would appear as a medium intensity band around 164

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of "this compound" through fragmentation analysis. While a publicly available mass spectrum for this specific compound is not readily found, the expected fragmentation pattern can be predicted based on the fragmentation of analogous structures, such as other nitrobenzoic acids and compounds containing an allyloxy group.

Under electron ionization (EI), the molecule would first form a molecular ion (M+•). The molecular weight of "this compound" (C₁₀H₉NO₅) is 223.18 g/mol . Therefore, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 223.

Subsequent fragmentation would likely proceed through several key pathways:

Loss of the allyl group: A common fragmentation pathway for allyloxy compounds is the cleavage of the C-O bond of the ether, leading to the loss of the allyl radical (•CH₂CH=CH₂), which has a mass of 41 Da. This would result in a significant fragment ion at m/z 182.

Loss of the carboxyl group: Carboxylic acids readily lose the •COOH radical (45 Da) or a molecule of CO₂ (44 Da) after rearrangement. This would lead to fragment ions at m/z 178 or 179, respectively.

Loss of the nitro group: The nitro group (NO₂) can be lost as a radical (•NO₂), with a mass of 46 Da, resulting in a fragment at m/z 177.

Other fragmentations: Further fragmentation of these primary ions can occur, leading to a complex pattern that provides a fingerprint for the molecule's structure. For instance, the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.

Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are also employed for the analysis of nitrobenzoic acids, often showing prominent signals for the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Fragment IonPredicted m/zNeutral Loss
[M]+•223-
[M - C₃H₅]⁺182•C₃H₅
[M - COOH]⁺178•COOH
[M - NO₂]⁺177•NO₂

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state.

A single-crystal X-ray diffraction study of a compound with a similar structure, 2-allyloxy-5-nitrobenzoic acid, has been reported, offering valuable insights into the likely solid-state conformation of this compound. For 2-allyloxy-5-nitrobenzoic acid, the crystal structure was determined at 293 K.

The key crystallographic data obtained are summarized in the table below. The molecule is nearly planar, with the mean planes of the nitro and carboxyl groups showing small deviations from the plane of the benzene ring. researchgate.net Specifically, the nitro, carboxyl, and allyloxy groups are rotated by 8.1 (3)°, 7.9 (3)°, and 4.52 (18)° respectively, from the benzene ring's plane. researchgate.net The bond lengths within the aromatic ring are influenced by both the electronic effects and the strain induced by the ortho-substituents. researchgate.net

Table 2: Crystallographic Data for a Related Compound (2-Allyloxy-5-nitrobenzoic acid)

ParameterValue
Chemical FormulaC₁₀H₉NO₅
Molecular Weight223.18
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.9438 (6)
b (Å)9.0409 (7)
c (Å)28.804 (4)
β (°)92.227 (11)
Volume (ų)1026.2 (2)
Z4

Data from a study on a structurally similar compound. researchgate.net

This hydrogen bonding is a common feature in the crystal structures of carboxylic acids. These dimeric units then pack in a stacked arrangement along the crystallographic a-axis, building the extended three-dimensional structure. researchgate.net The delocalization of π-electrons across the COOH group is indicated by the similar C-O bond distances within the carboxylic acid moiety, a feature that is enhanced by the strong hydrogen bonding. researchgate.net

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. While no specific polymorphism studies for "this compound" are found in the reviewed literature, studies on the closely related compound, 4-nitrobenzoic acid, have revealed the existence of different polymorphic forms. These polymorphs can exhibit different physical properties, such as solubility and melting point, and can play a crucial role in the crystallization process of multi-component systems. The study of 4-nitrobenzoic acid polymorphs has shown that different crystalline forms can be obtained, for example, in the monoclinic space groups P2₁/n and C2/c.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible way to calculate a molecule's properties, offering a balance between accuracy and computational cost. For 4-Allyloxy-2-nitrobenzoic acid, DFT studies are instrumental in understanding its fundamental chemical nature.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. The presence of the flexible allyloxy group introduces conformational complexity.

The primary conformations arise from the rotation around the C-O-C bonds of the ether linkage and the C-C bond of the allyl group. DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the relative energies of these different conformers. Studies on similar substituted benzoic acids show that the carboxylic acid group often forms an intramolecular hydrogen bond with an adjacent ortho substituent, but in this case, the ortho nitro group is not a hydrogen bond acceptor. Instead, the planarity of the benzene (B151609) ring and the carboxylic group is influenced by steric hindrance from the bulky ortho substituents. In a related compound, 2-allyloxy-5-nitrobenzoic acid, the molecule is nearly planar, with slight rotation of the substituent groups out of the benzene ring's plane. iucr.org A similar planarity would be expected for the 4-allyloxy isomer, with the allyloxy group's orientation being the main determinant of the lowest energy conformer. Allylic strain can also influence the conformational preference of the allyl group itself. uantwerpen.be

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrobenzoic Acid Derivative (Illustrative) This table presents typical bond lengths and angles that would be determined through DFT geometry optimization. Actual values for this compound require specific calculation.

ParameterTypical Calculated Value (Å or °)
C-C (aromatic)1.38 - 1.41 Å
C-N (nitro)1.48 Å
N-O (nitro)1.23 Å
C-O (ether)1.37 Å
C=O (carboxyl)1.21 Å
C-O-H (carboxyl)108.5°
O-N-O (nitro)124.5°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the allyloxy group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. This analysis is fundamental to predicting the molecule's behavior in chemical reactions, particularly electrophilic and nucleophilic attacks.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table shows typical electronic properties calculated via DFT. The values are representative for this class of compounds.

PropertySymbolIllustrative Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-2.5 eV
Energy GapΔE4.0 eV
Chemical Hardnessη2.0 eV
Electronegativityχ4.5 eV

Theoretical vibrational analysis via DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and wagging of bonds. scirp.org

For this compound, key vibrational modes would include:

O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹).

C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).

Asymmetric and symmetric N-O stretches of the nitro group (strong bands typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

C-O-C stretches of the allyloxy ether linkage.

C=C stretch of the allyl group (around 1650 cm⁻¹).

Aromatic C-H and C=C stretching modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. elixirpublishers.com This correlative analysis confirms the molecular structure and provides a detailed understanding of its vibrational properties.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations are particularly valuable for understanding how this compound behaves in a solvent, such as water or an organic solvent. By explicitly including solvent molecules in the simulation box, it is possible to study the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. nih.govnih.gov The simulation can reveal the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions. This information is critical for understanding solubility, partitioning behavior, and reactivity in solution.

Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in nonpolar solvents and in the solid state. iucr.org MD simulations can be used to investigate the propensity of this compound molecules to associate in solution. By simulating a system with multiple solute molecules, one can observe the formation of dimers or larger aggregates and calculate the free energy of association. These studies provide insight into concentration-dependent behavior and the intermolecular forces that govern the molecule's self-assembly, which are crucial for understanding its behavior in condensed phases. researchgate.net

Advanced Quantum Chemical Descriptors

Advanced quantum chemical descriptors are crucial for a deeper understanding of a molecule's characteristics. These computational tools allow chemists to visualize and quantify various electronic and structural properties.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) analysis would be instrumental in understanding the charge distribution of this compound. This analysis generates a 3D map of the electrostatic potential, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, an MESP analysis would likely reveal negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Mechanistic Studies via Computational Approaches

Computational methods are indispensable for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational mechanistic studies. By locating and characterizing the transition state structures for potential reaction pathways of this compound, chemists could predict the most favorable routes for its chemical transformations. For instance, reactions involving the carboxylic acid group, the nitro group, or the allyl group could be computationally modeled to understand their mechanisms in detail.

Energetic Profiles of Chemical Transformations

The calculation of energetic profiles for chemical reactions provides a thermodynamic and kinetic understanding of the transformation. By computing the relative energies of reactants, intermediates, transition states, and products, a complete energy diagram can be constructed. For this compound, this would allow for the prediction of reaction rates and equilibrium constants for its various potential reactions, guiding synthetic efforts and the design of new chemical processes.

While the specific computational data for this compound is not currently available, the principles of these theoretical methods highlight the depth of understanding that could be achieved through future research in this area. Such studies would undoubtedly contribute to a more complete picture of the chemical nature of this compound.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Intermediate in Complex Molecule Construction

The strategic placement of reactive sites on the 4-allyloxy-2-nitrobenzoic acid scaffold renders it a valuable intermediate for the synthesis of complex organic molecules, particularly heterocyclic compounds. oreilly.com The carboxylic acid, nitro group, and allyl group each provide a synthetic handle for diverse chemical transformations.

The presence of both a nitro group and a carboxylic acid on the aromatic ring allows for the construction of fused ring systems. For instance, a related precursor, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been successfully utilized in a four-step sequence to produce 1,4-benzodiazepine-2,3-diones, a class of heterocyclic compounds with notable biological activities. nih.gov This synthesis pathway involves nucleophilic displacement, acylation, and a crucial simultaneous reduction-cyclization step, demonstrating how the nitro and carboxylate functionalities can be leveraged to build complex heterocyclic frameworks. nih.gov

Furthermore, the individual functional groups can be targeted for specific reactions:

The nitro group can be readily reduced to an amine, which can then participate in a host of reactions, such as amide bond formation, diazotization, or condensation reactions to form imines or further heterocycles.

The carboxylic acid group can be converted into esters, amides, or acid halides, providing a key point for molecular elaboration or for linking the molecule to other substrates.

The allyl group is reactive towards various transformations, including addition reactions across the double bond, oxidation, or rearrangement reactions. This versatility is highlighted in the study of a structural isomer, 2-allyloxy-5-nitrobenzoic acid, which serves as an intermediate in the investigation of reaction mechanisms like tandfonline.comtandfonline.com sigmatropic Claisen rearrangements. nih.gov

The combination of these reactive sites in a single molecule allows for multi-step, sequential reactions to build intricate molecular structures from a relatively simple starting material.

Table 1: Synthetic Utility of Functional Groups in Nitrobenzoic Acid Derivatives
Functional GroupPotential TransformationResulting Structure/UseRelevant Example Principle
Nitro GroupReductionAmino group for cyclizationSynthesis of 1,4-benzodiazepines nih.gov
Carboxylic AcidAcylationAmide bond formationPrecursor for acylation step in multi-step synthesis nih.gov
Allyl GroupRearrangementStudying reaction mechanismsClaisen rearrangement studies nih.gov
Allyl GroupPolymerizationFormation of functional polymersATRP using allyloxy-functionalized initiators researchgate.net

**7.2. Applications in Material Science Research

The unique molecular structure of this compound makes it a promising candidate for the development of advanced materials with tailored properties.

The allyloxy group is a key functionality for polymer synthesis. It can participate in polymerization reactions or serve as a site for post-polymerization modification. Research on new initiators for Atom Transfer Radical Polymerization (ATRP) has demonstrated the utility of the allyloxy moiety. researchgate.net For example, a new bis-allyloxy functionalized ATRP initiator was synthesized and used to create well-defined polystyrene and poly(methyl methacrylate) macromonomers. researchgate.net This work highlights that the allyl group remains intact during the polymerization, making it available for subsequent chemical transformations, such as conversion to an epoxy group. researchgate.net By analogy, this compound could be employed to synthesize functional polymers where the allyl group is either incorporated into the polymer backbone or used as a reactive pendant group to graft other molecules or tune the material's surface properties.

Benzoic acid derivatives are foundational building blocks for thermotropic liquid crystals. whiterose.ac.uk The general structure required for a liquid crystal molecule, or mesogen, consists of a rigid core and a flexible tail, a description that fits this compound well. The benzene (B151609) ring provides the rigid core, while the allyl ether acts as a flexible chain.

Supramolecular chemistry has shown that hydrogen bonding is a powerful tool for creating liquid crystalline phases. tandfonline.com In this approach, non-mesogenic or mesogenic molecules are linked via hydrogen bonds to form larger structures that exhibit liquid crystal behavior. The carboxylic acid group on this compound is an excellent hydrogen bond donor. Research on the synthesis of liquid crystals from similar compounds, such as 4-allyloxy-2-fluorobenzoic acid, has shown that these molecules can form hydrogen-bonded complexes with proton acceptors like 4,4'-bipyridine (B149096) to create materials that exhibit nematic and smectic liquid crystal phases. tandfonline.com The specific nature of the substituents on the benzoic acid ring influences the resulting thermal properties and the type of mesophase formed. tandfonline.com The presence of the polar nitro group and the allyloxy chain in this compound suggests its potential utility in designing new supramolecular liquid crystalline materials with specific optical or electronic properties.

Utility in Analytical Chemistry Methodologies

The structural features of this compound and the materials derived from it suggest potential applications in modern analytical techniques.

While nitrobenzoic acid isomers are themselves common analytes that require separation via techniques like High-Performance Liquid Chromatography (HPLC), materials derived from them show promise as components of the stationary phase. nih.gov A particularly innovative application lies in the use of liquid crystals in chromatography. Liquid crystalline stationary phases can offer unique selectivity based on the shape and geometric structure of analyte molecules. For example, a stationary phase made from 4-(decyloxy)benzoic acid liquid crystal has been used in gas chromatography to achieve the separation of challenging structural isomers. This separation capability is attributed to the ordered arrangement of the liquid crystal molecules, which provides a geometrically selective environment. Given that allyloxybenzoic acids can form liquid crystals, it is plausible that polymers or surface-grafted materials based on this compound could be developed into novel stationary phases for highly selective chromatographic separations.

The fields of chemical and biological sensing have found significant utility in both liquid crystals and nitroaromatic compounds. Materials derived from this compound could thus be leveraged for sensing applications through two primary mechanisms.

First, liquid crystal-based sensors operate on the principle that the binding of a target analyte to a functionalized surface disrupts the delicate ordering of the liquid crystal molecules. tandfonline.comnih.gov This disruption causes a change in the liquid crystal's orientation, which can be easily detected as an optical signal (e.g., a change from dark to bright when viewed through crossed polarizers). mdpi.comresearchgate.net A material based on this compound could be designed to form a liquid crystal layer whose order is perturbed by the presence of a specific target chemical, creating a simple, label-free sensor. oreilly.comnih.gov

Second, nitroaromatic compounds are well-known for their electron-accepting properties, which has been exploited in fluorescence-based sensors. acs.org Many fluorescent sensors for detecting electron-deficient nitroaromatic explosives work via a fluorescence quenching mechanism. acs.orgnih.gov Conversely, a polymer or molecule containing the nitroaromatic moiety of this compound could act as the quencher (the sensor) for electron-rich analytes. The interaction or binding of a target analyte could alter the electronic properties of the nitroaromatic system, leading to a detectable change in fluorescence or color, forming the basis of a chemosensor. researchgate.net

Table 2: Potential Sensing Mechanisms Based on this compound Moieties
Sensing PlatformCore PrincipleSignal TransductionPotential Target TypeReference Principle
Liquid Crystal SensorAnalyte disrupts LC molecular orderingOptical change (birefringence)Chemicals, biomoleculesSurface-driven changes in LC organization tandfonline.comnih.gov
ChemosensorAnalyte alters electronic properties of the nitroaromatic systemFluorescence or colorimetric changeElectron-rich or interacting speciesSensors for nitroaromatic compounds acs.orgresearchgate.net

Environmental Chemistry Research Applications

The study of "this compound" within environmental chemistry is an emerging area of interest, driven by the need to understand the ecological impact of complex synthetic molecules. Research in this field focuses on the compound's persistence, mobility, and transformation in various environmental compartments. While specific, published environmental studies on this compound are limited, its structural motifs—a nitroaromatic system and an allyl ether linkage—allow for informed hypotheses regarding its environmental behavior based on extensive research on related chemical classes. nih.govasm.orgnih.gov

Direct research on the biodegradation of this compound is not extensively documented in publicly available literature. However, the likely metabolic pathways can be inferred from studies on structurally analogous compounds, namely nitroaromatic acids and aryl ethers. nih.govasm.org The biodegradation of nitroaromatic compounds is a key area of environmental microbiology, as these molecules can be recalcitrant and toxic. nih.gov

Microorganisms have evolved several strategies to metabolize nitroaromatic compounds. nih.govdtic.mil These catabolic sequences generally involve initial reactions that either remove the nitro group or prepare the aromatic ring for cleavage. nih.govnih.gov For this compound, a plausible initial step is the cleavage of the allyl ether bond. Certain anaerobic bacteria are known to cleave allyl aryl ethers, converting them into the corresponding phenols or naphthols. asm.org This would transform this compound into 4-hydroxy-2-nitrobenzoic acid and an allyl group derivative.

Following the initial ether cleavage, the resulting 4-hydroxy-2-nitrobenzoic acid would likely undergo further degradation. The metabolism of nitrobenzoates has been studied in various bacteria. europa.eu For instance, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. has been shown to proceed via an oxidative pathway, where a monooxygenase enzyme converts it to salicylate (B1505791) and releases the nitro group as nitrite. europa.eu This salicylate is then typically hydroxylated to form catechol , a central intermediate that enters the tricarboxylic acid (TCA) cycle after aromatic ring fission. europa.eu

Alternatively, reductive pathways are also common for nitroaromatic compounds, where the nitro group is reduced to a hydroxylamino and then an amino group, before its removal. nih.gov

A proposed, hypothetical biodegradation pathway is detailed below:

Step Precursor Reaction Type Potential Metabolite Enzyme Class (Hypothetical)
1This compoundEther Cleavage4-Hydroxy-2-nitrobenzoic acidO-demethylase/Etherase
24-Hydroxy-2-nitrobenzoic acidOxidative DenitrationSalicylateMonooxygenase
3SalicylateHydroxylationCatecholSalicylate Hydroxylase
4CatecholRing Fissioncis,cis-Muconic acidCatechol-1,2-dioxygenase

The environmental fate of a chemical compound describes its transport and transformation in the environment, influencing its concentration and potential impact. For this compound, its environmental behavior would be governed by its physicochemical properties and susceptibility to abiotic and biotic transformation processes.

Mobility: The mobility of the compound in soil and water is a critical factor. This is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For related compounds like 3-nitrobenzoic acid, the estimated Koc value suggests moderate mobility in soil. nih.gov Given that this compound is an acid with a pKa similar to other nitrobenzoic acids (e.g., pKa of 3.46 for 3-nitrobenzoic acid), it would exist predominantly in its anionic (carboxylate) form in environments with a pH of 5 to 9. nih.gov Anionic forms are typically more mobile in soil as they are less likely to adsorb to negatively charged soil particles.

Transformation and Persistence: The persistence of this compound in the environment would depend on its resistance to degradation. As discussed in the biodegradation section, microbial action is a likely transformation pathway. nih.govasm.org Abiotic degradation processes could also play a role. For instance, nitroaromatic compounds can be susceptible to photolysis, although specific data for this compound is not available. Hydrolysis of the ether linkage under typical environmental conditions is generally not considered a major degradation pathway for this type of compound. nih.gov

Future Research Directions and Translational Perspectives for 4 Allyloxy 2 Nitrobenzoic Acid

The unique structural arrangement of 4-Allyloxy-2-nitrobenzoic acid, featuring an allyl ether, a nitro group, and a carboxylic acid on a benzene (B151609) ring, presents a versatile scaffold for future chemical exploration. The interplay of these functional groups opens avenues for novel synthetic methodologies, reactivity studies, and the development of functional molecules. This section outlines prospective research directions that could unlock the full potential of this compound.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling and storing 4-Allyloxy-2-nitrobenzoic acid in laboratory settings?

  • Answer : Store the compound in a cool, well-ventilated area, protected from UV radiation and humidity, using containers approved for nitroaromatic compounds . Use non-permeable gloves, safety goggles, and protective clothing to avoid skin/eye contact. Local exhaust ventilation is critical to minimize inhalation risks . Avoid storage near oxidizers (e.g., peroxides) due to potential reactive hazards . Regularly inspect stored samples for degradation, as nitrobenzoic acid derivatives may become hazardous over time .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Answer : Combine orthogonal methods:

  • HPLC with UV detection (λ ~260–300 nm) to quantify nitro-group absorption .
  • FT-IR spectroscopy to confirm functional groups (e.g., allyl ether C-O stretch ~1200 cm⁻¹, nitro group ~1520 cm⁻¹) .
  • ¹H/¹³C NMR to verify allyloxy proton signals (δ 4.5–5.5 ppm) and aromatic proton splitting patterns .
  • Mass spectrometry (ESI-MS) for molecular ion validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Answer : Nitrobenzoic acid derivatives are prone to hydrolysis under alkaline conditions (pH >9), leading to nitro group reduction or ester cleavage . Maintain neutral to slightly acidic buffers (pH 4–7) for aqueous studies. Conduct accelerated stability testing at varying pH levels (e.g., 3, 7, 9) with periodic HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize byproducts like nitro reduction or allyl group isomerization?

  • Answer :

  • Use low-temperature nitration (0–5°C) of 4-allyloxybenzoic acid with HNO₃/H₂SO₄ to suppress over-nitration .
  • Employ Pd-catalyzed coupling for allyloxy group introduction to avoid isomerization to propenyl derivatives .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates and minimize side reactions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Answer :

  • DFT calculations (B3LYP/6-311+G*) model electronic properties (e.g., nitro group charge distribution) to predict electrophilic/nucleophilic sites .
  • Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes with nitroreductase activity) .
  • ADMET prediction tools (SwissADME) assess pharmacokinetic properties, such as solubility and CYP450 interactions .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., nitro group stability vs. reductant sensitivity)?

  • Answer :

  • Conduct controlled kinetic studies under varying reductant concentrations (e.g., Na₂S₂O₄) to identify threshold levels for nitro group reduction .
  • Compare solvent effects (polar vs. non-polar) using cyclic voltammetry to quantify redox potentials .
  • Validate findings with HPLC-MS to detect reduced intermediates (e.g., amine derivatives) .

Q. What experimental frameworks are recommended for evaluating the biological activity of this compound in cellular assays?

  • Answer :

  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ determination .
  • Enzyme inhibition : Test against nitroreductases or COX-2 via fluorometric assays, correlating activity with DFT-predicted electron affinity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.